molecular formula C12H14O B13233573 1-Benzylcyclobutane-1-carbaldehyde

1-Benzylcyclobutane-1-carbaldehyde

Cat. No.: B13233573
M. Wt: 174.24 g/mol
InChI Key: FSPNBKGNCLEGKK-UHFFFAOYSA-N
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Description

1-Benzylcyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₁₂H₁₄O It features a cyclobutane ring substituted with a benzyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylcyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of benzyl bromide with cyclobutanone in the presence of a strong base can yield the desired compound. Another method involves the use of Grignard reagents to introduce the benzyl group onto a cyclobutane ring, followed by oxidation to form the aldehyde group .

Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the synthetic routes mentioned above. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product. Large-scale production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Benzylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Benzylcyclobutane-1-carbaldehyde and its derivatives involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to modulation of cellular processes. The exact mechanism can vary depending on the specific derivative and its target .

Comparison with Similar Compounds

Uniqueness: 1-Benzylcyclobutane-1-carbaldehyde is unique due to the presence of both the benzyl and aldehyde groups on the cyclobutane ring. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research .

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

1-benzylcyclobutane-1-carbaldehyde

InChI

InChI=1S/C12H14O/c13-10-12(7-4-8-12)9-11-5-2-1-3-6-11/h1-3,5-6,10H,4,7-9H2

InChI Key

FSPNBKGNCLEGKK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=CC=CC=C2)C=O

Origin of Product

United States

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